molecular formula C10H16N2 B1274616 (2-Amino-2-phenylethyl)dimethylamine CAS No. 31788-88-2

(2-Amino-2-phenylethyl)dimethylamine

Cat. No.: B1274616
CAS No.: 31788-88-2
M. Wt: 164.25 g/mol
InChI Key: NPGAXSHDDOESHB-UHFFFAOYSA-N
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Description

(2-Amino-2-phenylethyl)dimethylamine is an organic compound with the molecular formula C10H16N2. It is a derivative of phenylethylamine, featuring a dimethylamino group attached to the ethyl chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-2-phenylethyl)dimethylamine typically involves the reaction of phenylethylamine with formaldehyde and dimethylamine. The process can be summarized as follows:

    Starting Materials: Phenylethylamine, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction.

    Procedure: Phenylethylamine is first reacted with formaldehyde to form an intermediate, which then reacts with dimethylamine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-2-phenylethyl)dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2-Amino-2-phenylethyl)dimethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in neurotransmitter activity and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of (2-Amino-2-phenylethyl)dimethylamine involves its interaction with biological receptors, particularly those in the central nervous system. It is believed to act as a ligand for certain neurotransmitter receptors, influencing signal transduction pathways and modulating neurotransmitter release.

Comparison with Similar Compounds

    Phenylethylamine: The parent compound, lacking the dimethylamino group.

    N-Methylphenylethylamine: A derivative with a single methyl group attached to the nitrogen atom.

    N,N-Dimethylphenylethylamine: Another derivative with two methyl groups attached to the nitrogen atom.

Uniqueness: (2-Amino-2-phenylethyl)dimethylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its lipophilicity and receptor binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N',N'-dimethyl-1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGAXSHDDOESHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390162
Record name (2-Amino-2-phenylethyl)dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31788-88-2
Record name N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31788-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-2-phenylethyl)dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-2-phenylethyl)dimethylamine
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